molecular formula C19H21N3O3 B2885944 7-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide CAS No. 1448125-36-7

7-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2885944
CAS No.: 1448125-36-7
M. Wt: 339.395
InChI Key: PHTKDRRHDDXZRF-UHFFFAOYSA-N
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Description

Indazole is a heterocyclic aromatic organic compound . It’s a part of many biologically active compounds and has aroused great interest due to its wide variety of biological properties . Benzofuran is another organic compound, consisting of fused benzene and furan rings .


Molecular Structure Analysis

The molecular structure of your compound would be complex due to the presence of multiple rings and functional groups. The 3D structure of similar compounds can be viewed using specific software .


Chemical Reactions Analysis

The chemical reactions involving your compound would depend on the functional groups present and their positions. Indazole and benzofuran moieties can participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. Similar compounds have their properties listed in databases like the NIST Chemistry WebBook .

Scientific Research Applications

Synthesis and Chemical Properties

  • A practical method for synthesizing a CCR5 antagonist involved the synthesis of methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate via esterification and an intramolecular Claisen type reaction. This process established an inexpensive method without chromatographic purification, indicating the potential for large-scale synthesis of similar compounds (Ikemoto et al., 2005).

Biological Activities and Therapeutic Potential

  • Neuroprotective and Antioxidant Effects were identified in novel benzofuran-2-carboxamide derivatives, including compounds with similar structural motifs. One compound showed potent neuroprotective action against NMDA-induced excitotoxicity, comparable to memantine, suggesting a potential role in treating neurodegenerative disorders. Additionally, this compound displayed ROS scavenging and antioxidant activities (Cho et al., 2015).

Mechanistic Insights and Molecular Interactions

  • The crystal structure of 7-methoxy-1H-indazole, an inhibitor of nitric oxide synthase, revealed key interactions responsible for its inhibitory action. The methoxy group's orientation in relation to the indazole system and hydrogen-bonded trimers in the crystal packing underscored the molecule's potential as a pharmacologically active compound (Santos et al., 2002).

Mechanism of Action

Target of Action

The compound, 7-methoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Future Directions

The future directions in the study of such compounds would likely involve exploring their medicinal properties and optimizing their synthesis .

Properties

IUPAC Name

7-methoxy-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-22-15-8-4-3-7-13(15)14(21-22)11-20-19(23)17-10-12-6-5-9-16(24-2)18(12)25-17/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTKDRRHDDXZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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